
2,4-Dichloro-1-(2,2-dibromovinyl)benzene
説明
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” is a chemical compound with the molecular formula C8H4Br2Cl2 . It is used in various chemical reactions and is often used in research .
Synthesis Analysis
The synthesis of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” involves several steps and specific conditions. One of the methods used for its synthesis is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids .科学的研究の応用
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for gas chromatography (GC) and mass spectrometry (MS). Laboratories use it to calibrate instruments, validate methods, and quantify other halogenated compounds. Its stable properties and well-defined structure make it an essential tool in environmental and forensic analyses.
These applications highlight the multifaceted nature of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene and its potential impact across scientific disciplines. Researchers continue to explore its properties and applications, contributing to our understanding of this intriguing compound . If you need further details or have additional questions, feel free to ask!
特性
IUPAC Name |
2,4-dichloro-1-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2Cl2/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQDGXARVJYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2,2-dibromovinyl)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

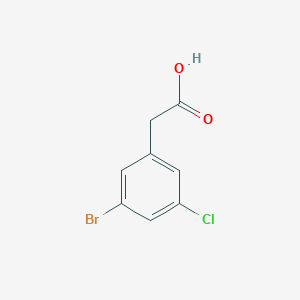
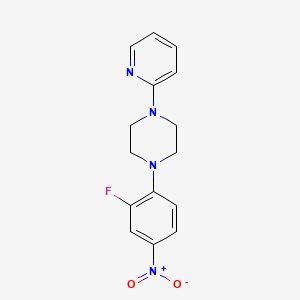

![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)

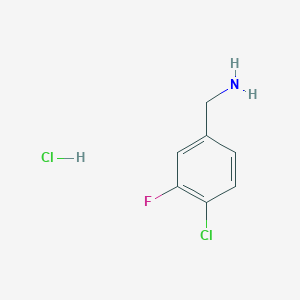
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
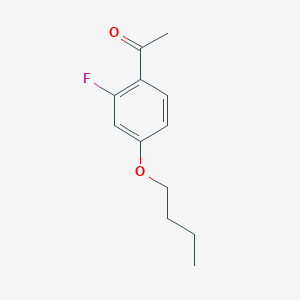
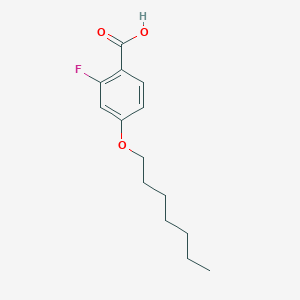
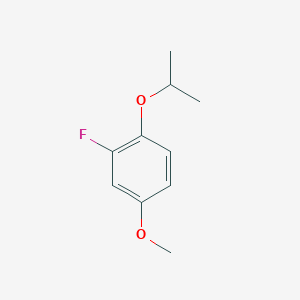
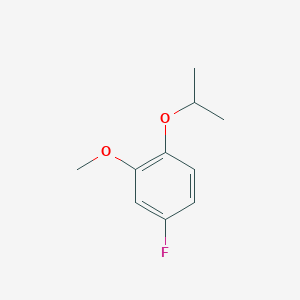
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
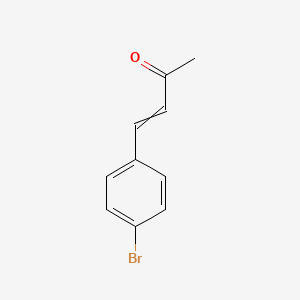
![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)